molecular formula C7H6ClN3S2 B2521958 4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile CAS No. 277749-57-2

4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B2521958
CAS No.: 277749-57-2
M. Wt: 231.72
InChI Key: CKEHROIIODXBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H6ClN3S2. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position, two methylthio groups at the 2- and 6-positions, and a carbonitrile group at the 5-position.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

4-Chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and leading to inhibition of signal transduction.

Biochemical Pathways

The inhibition of EGFR by 4-Chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile affects multiple downstream pathways, including the PI3K/Akt pathway, the Ras/Raf/MAPK pathway, and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound can disrupt these pathways and inhibit tumor growth.

Result of Action

The inhibition of EGFR by 4-Chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile leads to decreased cell proliferation and increased apoptosis in cancer cells . This can result in the shrinkage of tumors and a decrease in cancer progression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with a suitable nitrile source under controlled conditions. One common method involves the use of sodium cyanide in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the chloro group with the nitrile group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or THF.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-(methylthio)pyrimidine: Lacks the nitrile group and has different reactivity and applications.

    4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: Similar structure but with only one methylthio group.

    4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Contains an ethoxy group instead of a second methylthio group.

Uniqueness

4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile is unique due to the presence of two methylthio groups, which can undergo various chemical modifications, and the nitrile group, which provides additional reactivity. This combination of functional groups makes it a versatile intermediate in the synthesis of bioactive compounds with potential therapeutic applications .

Properties

IUPAC Name

4-chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S2/c1-12-6-4(3-9)5(8)10-7(11-6)13-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEHROIIODXBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=N1)SC)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.